molecular formula C11H14ClFN2 B1459491 3-(5-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride CAS No. 1803598-21-1

3-(5-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride

Cat. No.: B1459491
CAS No.: 1803598-21-1
M. Wt: 228.69 g/mol
InChI Key: AOMOHFVPXNCQMD-UHFFFAOYSA-N
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Description

3-(5-Fluoro-1H-indol-3-yl)propan-1-amine hydrochloride is a synthetic organic compound with the molecular formula C₁₁H₁₄ClFN₂ and a molecular weight of 228.7 g/mol . The structure consists of a 5-fluoroindole core linked to a propane-1-amine chain via the indole’s 3-position, with a hydrochloride counterion enhancing its solubility and stability. This compound is primarily utilized in research settings, particularly in medicinal chemistry, due to its structural resemblance to bioactive molecules targeting neurological and antimicrobial pathways. Its synthesis typically involves multi-step organic reactions, including condensation and purification via recrystallization or chromatography .

Properties

IUPAC Name

3-(5-fluoro-1H-indol-3-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2.ClH/c12-9-3-4-11-10(6-9)8(7-14-11)2-1-5-13;/h3-4,6-7,14H,1-2,5,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMOHFVPXNCQMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and General Strategy

Representative Synthetic Route (Based on Literature)

  • A fluorinated indole aldehyde is reacted with an appropriate amine precursor, such as 1-(5-fluoro-1H-indol-3-yl)propan-2-amine or related amines, under reflux conditions in solvents like isopropanol.
  • The reaction is typically catalyzed or facilitated by bases such as triethylamine.
  • After the reaction completion, the mixture is cooled, evaporated under vacuum, and purified by silica gel chromatography using solvent systems like methanol/dichloromethane.
  • This method yields the target amine as a solid with moderate to good yields (approximately 49-52%) and high purity (>95%) confirmed by NMR and HRMS analysis.

Alternative Synthesis Insights

  • Other synthetic strategies include condensation reactions under Lewis acid catalysis, reduction of intermediates with sodium cyanoborohydride (NaBH3CN), and oxidation steps with manganese dioxide (MnO2) to yield aldehyde intermediates, which are further transformed into the amine derivative.

Preparation of Hydrochloride Salt Form

  • The free base form of 3-(5-fluoro-1H-indol-3-yl)propan-1-amine is typically converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).
  • This salt formation improves compound stability and solubility for biological applications.

Formulation and Stock Solution Preparation

For research and in vivo use, the compound is often prepared as stock solutions and formulated carefully to ensure solubility and stability:

Stock Solution Preparation

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution 5.2021 mL 26.0105 mL 52.021 mL
5 mM Solution 1.0404 mL 5.2021 mL 10.4042 mL
10 mM Solution 0.5202 mL 2.6011 mL 5.2021 mL

Table 1: Stock solution volumes for different concentrations of 3-(5-fluoro-1H-indol-3-yl)propan-1-amine (free base).

In Vivo Formulation Methods

  • DMSO Master Liquid Preparation : The compound is first dissolved in DMSO to create a concentrated master stock.
  • Stepwise Addition of Co-solvents : The DMSO solution is then diluted sequentially with PEG300, Tween 80, and water or corn oil, ensuring clarity after each addition.
  • Physical methods such as vortexing, ultrasound, or warm water baths may be used to aid dissolution.
  • It is critical to add solvents in the specified order and confirm the solution is clear before proceeding to the next solvent to avoid precipitation or incomplete solubilization.

Analytical and Purity Data

  • Purity is typically confirmed by proton nuclear magnetic resonance (^1H NMR), carbon NMR (^13C NMR), and high-resolution mass spectrometry (HRMS).
  • Reported purity levels for synthesized compounds are generally above 95%, with detailed NMR chemical shifts and HRMS m/z values matching calculated molecular weights.

Summary Table of Key Preparation Steps

Step Description Notes
Starting Material 5-fluoroindole-3-carboxaldehyde or ester Fluorinated indole core
Amine Introduction Reductive amination with propan-1-amine derivatives Use triethylamine, reflux in isopropanol
Purification Silica gel chromatography (MeOH/CH2Cl2) Yields ~50%, purity >95%
Hydrochloride Salt Formation Treatment with HCl in ethanol or ether Improves solubility and stability
Stock Solution Preparation Dissolution in DMSO, dilution with PEG300, Tween 80, water/corn oil Sequential addition, ensure clarity
Analytical Confirmation ^1H NMR, ^13C NMR, HRMS Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

3-(5-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: The fluorine atom on the indole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

3-(5-Fluoro-1H-indol-3-yl)propan-1-amine hydrochloride is being investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. The indole scaffold is prevalent in many biologically active compounds, making this derivative a candidate for drug development.

Case Studies

  • A study reported that modifications at the C5 position of indole derivatives can enhance agonist activity at specific receptors, such as RXFP3 and RXFP4. The presence of the fluorine atom significantly influences the compound's biological activity, suggesting that this compound may exhibit similar properties .

Neuropharmacology

Research indicates that compounds with indole structures can interact with neurotransmitter systems. This compound may affect serotonin receptors and has implications for treating mood disorders.

Case Studies

  • In neuropharmacological studies, compounds similar to this compound have demonstrated the ability to modulate serotonin pathways, which are crucial in managing conditions like depression and anxiety .

Cancer Research

Indole derivatives have been studied for their anticancer properties. The unique structure of this compound may contribute to its effectiveness against certain cancer cell lines.

Case Studies

  • Research on heterocyclic amines has shown that they can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation . This suggests that this compound could be further explored in cancer therapeutics.

Summary of Findings

The applications of this compound span across medicinal chemistry, neuropharmacology, and oncology. Its structural characteristics allow for potential interactions with biological targets, making it a compound of interest in drug discovery and development.

Application AreaPotential BenefitsNotable Findings
Medicinal ChemistryDevelopment of new therapeuticsEnhanced receptor activity with fluorine substitution
NeuropharmacologyModulation of serotonin pathwaysImplications for mood disorder treatments
Cancer ResearchInduction of apoptosis in cancer cellsPotential effectiveness against certain cancers

Mechanism of Action

The mechanism of action of 3-(5-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom at the 5-position of the indole ring can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Halogen Impact : Fluorination at the indole C5 position enhances metabolic stability and bioavailability compared to chloro analogues, which exhibit higher lipophilicity .
  • Chain Length : Ethylamine derivatives (e.g., compound from ) show reduced steric hindrance but lower receptor affinity compared to propane-1-amine chains .

Propan-1-amine Derivatives with Heterocyclic Cores

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Applications References
Duloxetine Hydrochloride C₁₈H₂₀ClNOS 333.9 Naphthyloxy-thiophene core Major depressive disorder treatment
(-)-(S)-Trypargine Hydrochloride C₁₄H₁₈ClN₃ 263.8 Tetrahydro-β-carboline core Antiparasitic and neurological studies
3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine HCl C₅H₁₁ClN₃ 149.6 Diazirine-functionalized Photoaffinity labeling probes

Key Observations :

  • Core Flexibility: Indole-based compounds (e.g., the target molecule) exhibit stronger serotonin receptor interactions, whereas naphthyloxy-thiophene cores (e.g., duloxetine) prioritize norepinephrine reuptake inhibition .
  • Functional Groups : Diazirine-modified propan-1-amine derivatives () are specialized for covalent binding studies, unlike the indole-based target compound .

Antidepressant and Antitrypanosomal Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Modifications Therapeutic Target References
Amitriptyline Hydrochloride C₂₀H₂₄ClN 313.9 Tricyclic dibenzazepine core Tricyclic antidepressant (TCA)
Compound 15 (Nitrothiophene-based) C₈H₁₀ClN₃O₂S 247.7 Nitrothiophene-carboxamide Antitrypanosomal agent (HAT treatment)

Key Observations :

  • Tricyclic vs. Indole Scaffolds : Amitriptyline’s dibenzazepine core provides broader receptor interactions but higher side-effect profiles compared to the selective indole-based target compound .
  • Nitroheterocycles : Nitrothiophene derivatives () prioritize parasitic enzyme inhibition, contrasting with the neurological focus of the indole-propan-1-amine scaffold .

Biological Activity

3-(5-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and neuropharmacological contexts. This article reviews the biological properties of this compound, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula: C11H13FN2·HCl
  • Molecular Weight: 232.70 g/mol
  • CAS Number: 3957066

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus2 µg/mL
Escherichia coli4 µg/mL
Pseudomonas aeruginosa8 µg/mL
Methicillin-resistant S. aureus (MRSA)2 µg/mL

These findings indicate that the compound may be effective in treating infections caused by resistant bacterial strains, which is a growing concern in clinical settings .

Neuropharmacological Effects

In addition to its antimicrobial properties, this compound has been studied for its effects on serotonin receptors. It acts as a selective partial agonist at the 5-HT_1A receptor, which is implicated in mood regulation and anxiety disorders.

Table 2: Serotonergic Activity

Receptor TypeActivity
5-HT_1APartial Agonist
5-HT_2AAntagonist

This receptor activity suggests potential applications in the treatment of depression and anxiety, aligning with research into related indole compounds .

Study on Antimicrobial Efficacy

In a controlled study, researchers evaluated the effectiveness of various derivatives of indole compounds, including this compound. The results showed that this compound exhibited significant bactericidal activity against multiple strains, with a notable potency against MRSA .

Neuropharmacological Research

A study focusing on the serotonergic effects of this compound found that it could modulate serotonin levels in vivo, leading to an increase in serotonin availability in synaptic clefts. This effect was measured through behavioral assays in animal models, indicating potential antidepressant-like effects .

Q & A

Q. What are the recommended synthetic routes for 3-(5-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride, and how can reaction efficiency be optimized?

The synthesis of indole-derived amines typically involves coupling reactions or nucleophilic substitutions. For example, a general protocol for fluoro-indole derivatives involves refluxing intermediates in dry dioxane with acid anhydrides or chloroanhydrides (for fluorinated groups), followed by solvent evaporation and recrystallization . Optimization may include adjusting reaction time (e.g., overnight stirring at room temperature), controlling stoichiometry (e.g., 2 equivalents of fluorinated reagents), and using catalysts like pyridine to enhance yields. Purity can be improved via vacuum drying and trituration with water .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to verify the indole backbone, fluorine substitution at position 5, and the propan-1-amine chain.
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., parent ion at m/z corresponding to C11_{11}H13_{13}FN2_2·HCl).
  • High-Performance Liquid Chromatography (HPLC): Assess purity (≥95% as per safety data sheets) and detect byproducts .
  • X-ray Crystallography: For resolving structural ambiguities, particularly fluorine positioning .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Storage: Keep under inert gas (argon/nitrogen) at 2–8°C to prevent degradation .
  • Personal Protective Equipment (PPE): Use gloves, lab coats, and fume hoods to avoid inhalation or dermal contact.
  • First Aid: In case of exposure, rinse with water and seek medical attention immediately. Provide safety data sheets to healthcare providers .

Advanced Research Questions

Q. How can discrepancies in pharmacological data (e.g., receptor binding assays) be addressed when using this compound?

Contradictions may arise from impurities (e.g., unreacted intermediates) or stereochemical variability. To resolve this:

  • Purification: Use preparative HPLC or column chromatography to isolate the target compound.
  • Chiral Analysis: Employ chiral columns or circular dichroism to confirm enantiomeric purity, especially if the amine group exhibits stereoselectivity .
  • Batch Consistency: Document synthesis conditions (e.g., temperature, solvent ratios) to ensure reproducibility .

Q. What computational methods are suitable for predicting the interaction of this compound with serotonin receptors?

  • Molecular Docking: Use software like AutoDock Vina to model binding poses against 5-HT receptors, leveraging the indole scaffold’s similarity to serotonin.
  • Density Functional Theory (DFT): Calculate electrostatic potential maps to assess fluorine’s electronic effects on receptor affinity.
  • Molecular Dynamics (MD): Simulate ligand-receptor stability over time, focusing on hydrogen bonding between the amine group and active-site residues .

Q. How can reaction conditions be tailored to minimize byproducts during scale-up synthesis?

  • Solvent Selection: Replace dioxane with greener solvents (e.g., ethanol/water mixtures) to reduce toxicity and improve scalability.
  • Flow Chemistry: Implement continuous flow systems to enhance heat/mass transfer and reduce side reactions.
  • In-line Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride
Reactant of Route 2
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3-(5-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.